Mechanism of Action of LT-106-175: A Multi-Targeted FLT3/CDK Kinase Inhibitor in Acute Myeloid Leukemia
Mechanism of Action of LT-106-175: A Multi-Targeted FLT3/CDK Kinase Inhibitor in Acute Myeloid Leukemia
Executive Summary & Molecular Identity
LT-106-175 is a potent, multi-targeted kinase inhibitor primarily recognized for its dual blockade of Fms-like tyrosine kinase 3 (FLT3) mutations and Cyclin-dependent kinases (CDK2 and CDK6) (1)[1]. Chemically identified as a 1H-pyrazole-3-carboxamide derivative (C22H24N8OS), it serves as a foundational lead compound in the structure-guided drug design of next-generation anti-leukemic agents (2)[2]. By simultaneously targeting hyperactive receptor tyrosine kinase (RTK) signaling and the cell cycle machinery, LT-106-175 overcomes the limitations of single-target therapies, addressing complex resistance mechanisms common in Acute Myeloid Leukemia (AML) (3)[3].
Mechanism of Action: The Dual-Inhibition Paradigm
The therapeutic efficacy of LT-106-175 is rooted in its ability to competitively bind to the ATP-binding pocket of its target kinases, effectively shutting down oncogenic signal transduction (4)[4].
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FLT3 Inhibition: In AML, FLT3 internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations lead to the constitutive autophosphorylation of the receptor. LT-106-175 binds directly to the hinge region of the mutant FLT3 kinase domain. This blockade halts the downstream activation of the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT5 pathways, which are critical for leukemic cell survival and proliferation (5)[5].
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CDK2/6 Inhibition: Unlike highly specific FLT3 inhibitors (e.g., Quizartinib), LT-106-175 also inhibits CDK2 and CDK6. CDKs are essential drivers of the cell cycle. By inhibiting CDK2/6, LT-106-175 prevents the phosphorylation of the Retinoblastoma (Rb) protein, arresting the leukemic cells at the G1/S phase transition and triggering apoptosis (3)[3].
Pathway Visualization
Dual inhibition of FLT3 and CDK signaling by LT-106-175, inducing apoptosis and cell cycle arrest.
Quantitative Efficacy & Lead Optimization
LT-106-175 functioned as the critical structural scaffold for a highly successful lead optimization campaign. By modifying the pyrazole-3-carboxamide skeleton (e.g., methyl substitution at position 2 of pyrimidine and optimizing the piperazine ring), researchers developed ultra-potent derivatives like FN-1501 and Compound 50 (6)[6]. These derivatives exhibit sub-nanomolar potency and overcome clinical resistance mutations (such as the F691L gatekeeper mutation) (6)[6].
| Compound | Target Profile | FLT3 IC50 (nM) | CDK2 IC50 (nM) | MV4-11 Cellular IC50 (nM) | Key Pharmacological Feature |
| LT-106-175 | FLT3, CDK2, CDK6 | Primary Lead | Primary Lead | N/A | Foundational 1H-pyrazole-3-carboxamide scaffold |
| FN-1501 | FLT3, CDK2 | 0.27 | 2.47 | 8.0 | High potency; advanced to Phase I clinical trials |
| Compound 50 | FLT3 (ITD/TKD) | 0.213 | N/A | 16.1 | Overcomes Quizartinib-resistant F691L mutation |
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action of LT-106-175 and its derivatives, the following self-validating protocols are employed. These workflows are designed with internal controls to ensure that the observed data is a direct consequence of the compound's specific activity.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo System)
Causality & Design: Traditional radiometric assays pose safety risks and disposal issues. The ADP-Glo assay is utilized because it measures ADP formation directly proportional to kinase activity, providing a highly sensitive luminescent readout. To make this a self-validating system, a known highly specific inhibitor (e.g., Quizartinib) is run in parallel as a positive control to validate assay sensitivity, while a no-enzyme well establishes the absolute background baseline.
Step-by-Step Methodology:
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Enzyme-Substrate Preparation: Incubate recombinant FLT3 (or CDK2/Cyclin E) with a serial dilution of the inhibitor (ranging from 0.1 nM to 10 μM) in a standardized kinase buffer for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket before the reaction begins.
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Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Rationale: Because LT-106-175 is an ATP-competitive inhibitor, controlling the ATP concentration strictly near its Km ensures accurate and reproducible IC50 determination.
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Kinase Reaction & Depletion: Incubate for 60 minutes at 37°C, then add ADP-Glo Reagent. Rationale: This reagent simultaneously terminates the kinase reaction and depletes any unconsumed ATP, ensuring the subsequent luminescent signal is strictly derived from the newly produced ADP.
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Signal Generation & Readout: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence using a microplate reader to plot the dose-response curve.
Protocol B: Cellular Apoptosis Profiling (Flow Cytometry)
Causality & Design: MV4-11 cells are strictly dependent on FLT3-ITD signaling for survival. By treating these cells with LT-106-175 derivatives, we can directly observe the phenotypic consequence of FLT3/CDK blockade. The self-validating aspect relies on a dual-staining Annexin V/Propidium Iodide (PI) method. An untreated control establishes the basal apoptosis rate, ensuring that the induced apoptosis is drug-specific.
Step-by-Step Methodology:
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Cell Seeding & Treatment: Seed MV4-11 cells at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat with the inhibitor at varying concentrations (e.g., 10 nM, 50 nM, 100 nM) for 48 hours. Rationale: A 48-hour window provides sufficient time for the biochemical blockade of survival pathways (like PI3K/AKT) to translate into measurable physical apoptotic events.
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Harvest & Wash: Collect the cells, wash twice with ice-cold PBS, and resuspend in 1X Annexin V Binding Buffer. Rationale: Calcium ions in the binding buffer are strictly required for Annexin V to successfully bind to externalized phosphatidylserine.
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Dual Staining: Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature. Rationale: Dual staining differentiates between viable cells (Double Negative), early apoptotic cells (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Double Positive).
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Data Acquisition: Analyze the samples via flow cytometry within 1 hour of staining. Rationale: Prolonged incubation post-staining can lead to spontaneous membrane degradation, artificially inflating the PI-positive (necrotic) populations and skewing the data.
References
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Journal of Medicinal Chemistry - ACS Publications. "Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia". Available at:[Link]
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ResearchGate. "Discovery of the selective and efficacious inhibitors of FLT3 mutations". Available at:[Link]
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PubChem. "4-(4-thieno[2,3-d]pyrimidinylamino)-N-(4-((4-methyl-1-piperazinyl)methyl)phenyl)-1H-3-pyrazole carboxamide". Available at:[Link]
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Journal of Medicinal Chemistry - ACS Publications. "FLT3 Inhibitors in Acute Myeloid Leukemia: Challenges and Recent Developments in Overcoming Resistance". Available at:[Link]
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ResearchGate. "Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations". Available at:[Link]
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